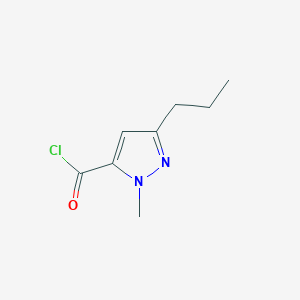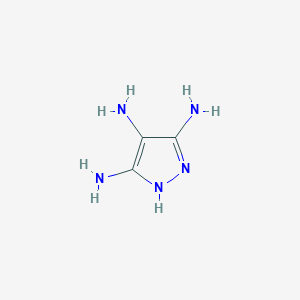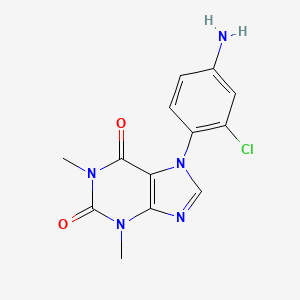
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a phenyl group attached to a pyran ring with two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component reaction, which includes the condensation of substituted aromatic aldehydes, malononitrile, and kojic acid. This reaction is often carried out in the presence of a catalyst such as recyclable polyethylene glycol (PEG-400) or glycerol at elevated temperatures (around 100°C). The reaction yields the desired compound with good to excellent yields ranging from 70% to 94% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. The use of recyclable solvents and catalysts, as well as the avoidance of toxic reagents, are key considerations in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-(2-aminophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile.
Scientific Research Applications
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound’s derivatives are being explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The presence of the nitrophenyl and cyano groups plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylpyridinium-4-hydroxybenzolate: This compound shares a similar pyran structure but differs in its functional groups.
2-(2-nitrophenyl)quinolin-4-ylmethanol: Another compound with a nitrophenyl group, but with a quinoline ring instead of a pyran ring.
Uniqueness
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
67720-54-1 |
|---|---|
Molecular Formula |
C19H12N4O3 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H12N4O3/c20-10-14-17(13-8-4-5-9-16(13)23(24)25)15(11-21)19(22)26-18(14)12-6-2-1-3-7-12/h1-9,17H,22H2 |
InChI Key |
LPFCLUAZZCGTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)
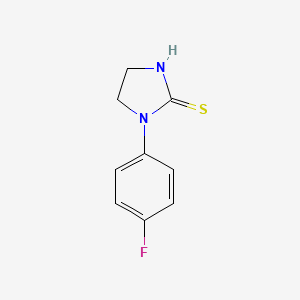
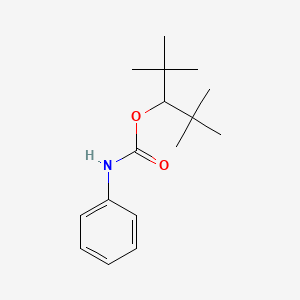
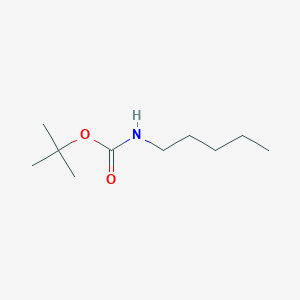
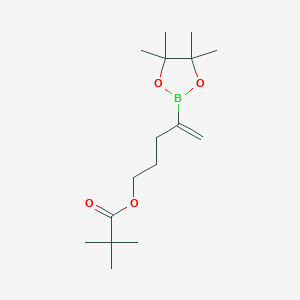
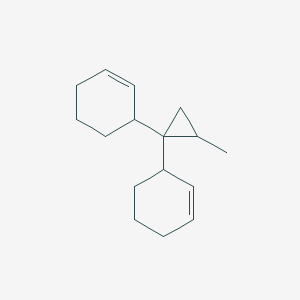
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)

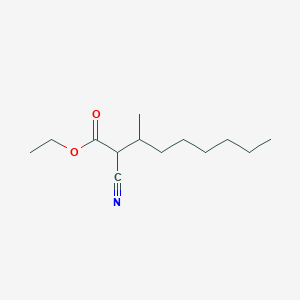
![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)
